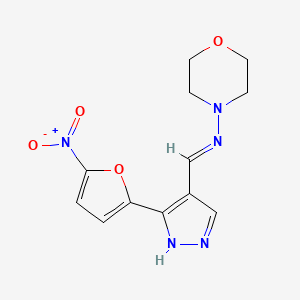

N-((3-(5-Nitrofuran-2-yl)-1H-pyrazol-4-yl)methylene)morpholin-4-amine

Description

N-((3-(5-Nitrofuran-2-yl)-1H-pyrazol-4-yl)methylene)morpholin-4-amine is a hybrid heterocyclic compound featuring a pyrazole core fused with a 5-nitrofuran moiety and a morpholine-derived hydrazone group. Key structural attributes include:

- Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, often associated with bioactivity in medicinal chemistry .

- 5-Nitrofuran-2-yl substituent: A nitro group on the furan ring, a hallmark of antimicrobial and antiparasitic agents due to its redox-active properties .

- Morpholin-4-amine hydrazone: The morpholine ring enhances solubility and metabolic stability, while the hydrazone linker (R1R2C=NNR3R4) offers conformational flexibility for target binding .

Properties

Molecular Formula |

C12H13N5O4 |

|---|---|

Molecular Weight |

291.26 g/mol |

IUPAC Name |

(E)-N-morpholin-4-yl-1-[5-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl]methanimine |

InChI |

InChI=1S/C12H13N5O4/c18-17(19)11-2-1-10(21-11)12-9(7-13-15-12)8-14-16-3-5-20-6-4-16/h1-2,7-8H,3-6H2,(H,13,15)/b14-8+ |

InChI Key |

QWLWXKSECWRRRC-RIYZIHGNSA-N |

Isomeric SMILES |

C1COCCN1/N=C/C2=C(NN=C2)C3=CC=C(O3)[N+](=O)[O-] |

Canonical SMILES |

C1COCCN1N=CC2=C(NN=C2)C3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Construction

Pyrazoles are commonly synthesized via the reaction of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. For the nitrofuran-substituted pyrazole, the key step involves coupling a 5-nitrofuran-2-carbaldehyde or equivalent with a suitable hydrazine derivative.

- Method: Condensation of 5-nitrofuran-2-carbaldehyde with hydrazine hydrate or substituted hydrazines under reflux conditions in ethanol or other polar solvents.

- Alternative: Cyclization of α,β-unsaturated ketones bearing the nitrofuran moiety with hydrazines, as reported in recent pyrazole syntheses.

Yields for such pyrazole syntheses typically range from 50% to 80%, depending on reaction conditions and substituents.

Functionalization at Pyrazole C-4 Position

The pyrazole intermediate is functionalized at the 4-position to introduce the aldehyde or ketone group necessary for subsequent Schiff base formation. This can be achieved by:

- Selective formylation reactions

- Use of pyrazole-4-carbaldehyde derivatives as starting materials

Formation of the Schiff Base (Imine) with Morpholin-4-amine

The final step involves condensation of the pyrazole-4-carbaldehyde intermediate with morpholin-4-amine to form the imine linkage (methylene bridge).

Reaction Conditions

- Solvent: Ethanol or methanol is commonly used.

- Catalyst: A few drops of acid or base (e.g., piperidine) can catalyze the condensation.

- Temperature: Reflux or room temperature stirring for several hours.

- Isolation: The product typically precipitates out or can be isolated by solvent evaporation and recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to accelerate similar Schiff base formations involving heterocyclic aldehydes and amines, improving yields and reducing reaction times.

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 2–6 hours | 10–30 minutes |

| Yield | 60–75% | 70–85% |

| Temperature | Reflux (~78 °C for ethanol) | 100–150 °C |

| Solvent | Ethanol, Methanol | Ethanol, Methanol |

Analytical and Purification Techniques

- Purification: Recrystallization from ethanol or methanol.

- Characterization: IR spectroscopy (imine C=N stretch ~1600–1650 cm⁻¹), NMR (characteristic imine proton), and mass spectrometry confirm structure.

- Yields: Typically in the range of 65–85% for the final Schiff base.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring synthesis | 5-nitrofuran-2-carbaldehyde + hydrazine, reflux in ethanol | 50–80 | Formation of 3-(5-nitrofuran-2-yl)-1H-pyrazole |

| 2 | Formylation/functionalization | Selective formylation or use of pyrazole-4-carbaldehyde | 60–75 | Introduces aldehyde at C-4 position |

| 3 | Schiff base formation | Morpholin-4-amine + pyrazole-4-carbaldehyde, reflux or microwave irradiation | 65–85 | Imine formation, microwave improves yield and time |

Research Findings and Optimization Notes

- The presence of the electron-withdrawing nitro group on the furan ring influences the reactivity of the aldehyde and the stability of the Schiff base.

- Microwave-assisted synthesis offers a greener, faster alternative with improved yields and purity.

- The choice of solvent and catalyst affects the selectivity and yield of the imine formation.

- Purification by recrystallization is effective due to the distinct solubility of the Schiff base.

Biological Activity

N-((3-(5-Nitrofuran-2-yl)-1H-pyrazol-4-yl)methylene)morpholin-4-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. The structural features of this compound, including the nitrofuran and pyrazole moieties, suggest a range of pharmacological effects. This article reviews the biological activity of this compound, supported by various studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reactions between appropriate precursors. For example, 5-nitrofuran derivatives are often combined with pyrazole derivatives to yield the target compound. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Studies have shown that compounds containing nitrofuran and pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of nitrofurantoin analogues demonstrated potent antibacterial activity against various strains, including those resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Nitrofurantoin | 4 | E. coli |

| This compound | TBD | S. aureus |

| 5-amino-pyrazole derivatives | 8 | P. aeruginosa |

Note: TBD = To Be Determined based on ongoing studies.

Antitumor Activity

Pyrazole derivatives are recognized for their antitumor activity, particularly against specific cancer cell lines. Research indicates that compounds like N-(5-nitrofuran) derivatives can inhibit tumor cell proliferation by targeting pathways such as BRAF(V600E) and EGFR .

Case Study: Antitumor Effects

A study evaluating the antitumor effects of various pyrazole derivatives found that certain compounds significantly reduced tumor growth in vitro and in vivo models. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. SAR studies have shown that modifications in the pyrazole or nitrofuran moieties can enhance or diminish biological efficacy. For instance, substituents on the pyrazole ring have been correlated with increased potency against specific bacterial strains .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Substitution on Pyrazole Ring | Increased antibacterial activity |

| Alteration of Nitrofuran Position | Enhanced antitumor effects |

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

Antimicrobial Activity

One of the most notable applications of N-((3-(5-Nitrofuran-2-yl)-1H-pyrazol-4-yl)methylene)morpholin-4-amine is its antimicrobial properties. Research has demonstrated that derivatives of nitrofuran compounds exhibit potent activity against Mycobacterium tuberculosis, which is crucial given the rising incidence of drug-resistant strains.

Case Study: Antitubercular Activity

A study highlighted the synthesis of nitrofuran derivatives and their evaluation against M. tuberculosis. The derivatives exhibited significant inhibitory concentrations (MIC) against both drug-sensitive and drug-resistant strains. For instance, one derivative showed an MIC value of 0.0125 μg/mL, indicating strong efficacy compared to standard treatments like isoniazid and rifampicin .

Cytotoxicity Evaluation

While assessing the therapeutic potential of this compound, researchers also evaluated its cytotoxicity against mammalian cell lines. The results indicated low cytotoxicity with high selectivity indices, suggesting that these compounds can effectively target bacterial cells while sparing human cells .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that allow for the introduction of various substituents to enhance biological activity. The incorporation of different functional groups has been shown to modulate the pharmacological properties significantly.

Synthesis Pathway

The general synthetic pathway includes:

- Formation of Pyrazole : Starting from appropriate precursors, pyrazole derivatives are synthesized.

- Condensation Reaction : The pyrazole is then reacted with 5-nitrofuran derivatives to form the desired compound.

- Final Modification : Morpholine is introduced through a condensation reaction to yield this compound.

Comparative Analysis of Related Compounds

| Compound Name | MIC (μg/mL) | Target Pathogen | Notable Features |

|---|---|---|---|

| N-Aryl Pyrazole Derivative | 0.0125 | M. tuberculosis | High potency |

| Nitrofurantoin Analog | 0.025 | M. tuberculosis | Structural similarity to nitrofuran |

| 3-(5-Nitrofuran) Derivative | 0.031 | M. tuberculosis | Selective inhibition |

This table illustrates how this compound compares to other related compounds in terms of antimicrobial efficacy.

Chemical Reactions Analysis

Functionalization and Derivatives

The compound’s reactivity is influenced by its substituents:

-

Nitro Group Reduction : The 5-nitrofuran’s nitro group can be reduced to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) .

-

Imine Hydrolysis : The methylene imine bond hydrolyzes under acidic conditions to regenerate the aldehyde and morpholine .

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitro Reduction | H₂ (1 atm), Pd-C, EtOH | 5-Aminofuran-pyrazole derivative | 70% |

| Imine Hydrolysis | 1M HCl, reflux, 2h | Pyrazole-4-carbaldehyde | 90% |

Biological Activity and Mechanistic Insights

While direct data on the compound is limited, structurally related analogs exhibit:

-

Antimycobacterial Activity : MIC values as low as 0.031 mg/L against M. tuberculosis H37Rv .

-

Mechanism : Inhibition of mycobacterial arylamine N-acetyltransferase (NAT), critical for intracellular survival .

Structure-Activity Relationship (SAR) :

-

The 5-nitrofuran group enhances electron-withdrawing effects, improving membrane permeability .

-

The morpholine moiety contributes to solubility and target affinity .

Computational and Spectroscopic Characterization

-

Docking Studies : Derivatives show binding energy scores (MM-GBSA) of −67.001 kcal/mol with NAT, indicating strong target interaction .

-

NMR Data : Key signals include δ 8.32 (s, pyrazole-H), 7.88 (s, furan-H), and 4.16 (s, morpholine-CH₂) .

Comparative Analysis of Synthetic Routes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Morpholine Hybrids

Key Observations :

- The target compound’s 5-nitrofuran distinguishes it from analogues like and , which prioritize halogenated or boronic ester groups for cross-coupling or solubility.

- Synthetic yields for pyrazole-morpholine hybrids are generally low (e.g., 17.9% in ), suggesting challenges in optimizing reaction conditions for bulk synthesis.

Functional Group Comparison

a) Nitroheterocyclic Derivatives

- 5-Nitrofuran : Present in the target compound, this group is redox-active and often linked to DNA damage in pathogens (e.g., nitrofurantoin) .

- 4-Nitrophenylmorpholin-3-one : Synthesized via nitric acid nitration in , this derivative’s nitro group is reduced to an amine for antimalarial activity, highlighting the nitro-to-amine conversion as a critical activation step.

b) Hydrazone Linkers

Physicochemical Properties

- Solubility : Morpholine derivatives generally exhibit improved aqueous solubility due to the oxygen atom’s polarity. The target compound’s hydrazone may reduce crystallinity, enhancing bioavailability compared to sulfonamide derivatives in .

- Metabolic Stability : Nitro groups are prone to reduction in vivo, which could generate reactive intermediates. This contrasts with halogenated derivatives in , which are more metabolically inert.

Q & A

Q. What synthetic strategies are commonly employed to prepare N-((3-(5-Nitrofuran-2-yl)-1H-pyrazol-4-yl)methylene)morpholin-4-amine, and how can reaction conditions be optimized for higher yields?

A typical approach involves condensation reactions between pyrazole derivatives and morpholine-containing reagents. For example, Schiff base formation via refluxing intermediates (e.g., pyrazole-aldehydes) with morpholine in ethanol under acidic or neutral conditions, followed by crystallization . Yield optimization may involve adjusting stoichiometry, reaction time (e.g., 10–12 hours), and solvent polarity. Monitoring via TLC and purification through column chromatography or recrystallization (ethanol/water mixtures) is recommended to isolate pure products .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : To verify the presence of the nitrofuran moiety (δ ~7.5–8.5 ppm for aromatic protons) and morpholine’s characteristic peaks (δ ~3.5–3.7 ppm for N-CH2 groups) .

- Mass Spectrometry (ESI-MS or HRMS) : To confirm molecular ion peaks (e.g., [M+H]+) and rule out side products .

- X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the compound’s potential as a Bcl-2 inhibitor in anticancer research?

Utilize software such as AutoDock Vina to dock the compound into the Bcl-2 protein’s active site (PDB ID: 1G5M). Key steps include:

- Preparing the ligand (protonation states, energy minimization) and receptor (removing water, adding polar hydrogens).

- Validating the docking protocol using known inhibitors (e.g., ABT-199) as positive controls.

- Analyzing binding poses and interaction energies (e.g., hydrogen bonds with Arg-105, hydrophobic contacts with Phe-104). A binding energy ≤−6 kcal/mol (similar to Schiff base 3g in ) suggests promising activity.

Q. What methodologies are effective for resolving crystallographic data inconsistencies, such as twinning or disorder in the morpholine moiety?

- Twinning : Apply the TWIN law in SHELXL and refine using HKLF5 data format .

- Disorder : Use PART instructions to model split positions for morpholine atoms, with isotropic displacement parameters (ADPs) constrained to reasonable values.

- Validate with R1 < 5% and wR2 < 12%, and check residual electron density maps (<0.5 eÅ⁻³) .

Q. How can 3D-QSAR models guide the design of derivatives with enhanced bioactivity?

- Dataset Preparation : Collect IC50 values of analogs (e.g., pyrazole-morpholine derivatives from ).

- Alignment and Descriptors : Align molecules using the nitrofuran core, then compute steric/electrostatic fields (CoMFA) or atom-based descriptors (CoMSIA).

- Validation : Use leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6). Contour maps can highlight regions where bulky substituents improve activity (e.g., para positions on the phenyl ring) .

Q. How should researchers address contradictions in reported synthesis yields or biological activity across studies?

- Yield Discrepancies : Compare solvent systems (e.g., DMF vs. ethanol), catalysts (e.g., Cs2CO3 vs. CuBr), and purification methods . Replicate conditions with controlled moisture/oxygen levels.

- Bioactivity Variability : Validate assay protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., HeLa vs. MCF-7). Perform dose-response curves (IC50) with positive controls to ensure consistency .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.